molecular formula C13H11F2NO2S B1420327 Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate CAS No. 1096972-46-1

Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate

Cat. No.: B1420327
CAS No.: 1096972-46-1
M. Wt: 283.3 g/mol
InChI Key: YHJBSEZEDMMPOD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and significant role in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the production scale while maintaining product integrity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used to alter the oxidation state of the compound.

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or alkyl groups .

Scientific Research Applications

Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the biological context and the specific target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate stands out due to the presence of difluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds .

Properties

IUPAC Name

ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S/c1-2-18-13(17)12-10(16)6-11(19-12)8-4-3-7(14)5-9(8)15/h3-6H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJBSEZEDMMPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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